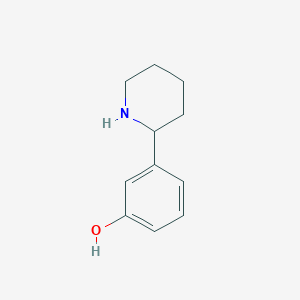

3-(2-Piperidyl)phenol

Description

BenchChem offers high-quality 3-(2-Piperidyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Piperidyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H15NO |

|---|---|

Poids moléculaire |

177.24 g/mol |

Nom IUPAC |

3-piperidin-2-ylphenol |

InChI |

InChI=1S/C11H15NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12-11/h3-5,8,11-13H,1-2,6-7H2 |

Clé InChI |

DHLQLVALWZRDJK-UHFFFAOYSA-N |

SMILES canonique |

C1CCNC(C1)C2=CC(=CC=C2)O |

Origine du produit |

United States |

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 3-(2-Piperidyl)phenol

This technical guide details the physicochemical, synthetic, and pharmacological characteristics of 3-(2-Piperidyl)phenol , a critical structural isomer in the study of dopaminergic ligands.

Executive Summary

3-(2-Piperidyl)phenol (also designated as 2-(3-hydroxyphenyl)piperidine) represents a specific structural isomer of the phenyl-piperidine class. Unlike its regioisomer 3-PPP (3-(3-hydroxyphenyl)piperidine)—a well-known dopamine autoreceptor agonist—the 2-piperidyl variant serves as a crucial probe for steric and conformational requirements in G-protein coupled receptor (GPCR) binding. This guide outlines its molecular architecture, amphoteric physicochemical properties, and the catalytic hydrogenation pathways required for its isolation.

Molecular Architecture & Stereochemistry

The molecule consists of a phenol ring substituted at the meta position (C3) by a piperidine ring attached via its ortho position (C2'). This connectivity creates a specific distance and angular relationship between the aromatic hydroxyl group (H-bond donor/acceptor) and the secondary amine (protonatable cation), which constitutes the pharmacophore.

Structural Diagram & Ionization States

The compound exhibits amphoteric behavior due to the acidic phenol and basic secondary amine.

Physicochemical Characteristics

The following data summarizes the core physical parameters. Note that experimental values for this specific isomer are often derived from SAR studies of the 3-PPP series.

| Parameter | Value / Characteristic | Relevance |

| Molecular Formula | C₁₁H₁₅NO | Core scaffold |

| Molecular Weight | 177.24 g/mol | Fragment-based drug design |

| pKa (Acidic) | ~9.8 (Phenolic OH) | Ionization at physiological pH |

| pKa (Basic) | ~11.0 (Piperidine NH) | High affinity for cation-binding sites |

| LogP (Octanol/Water) | 1.8 (Predicted) | CNS penetration (Blood-Brain Barrier) |

| Solubility | High in EtOH, DMSO; Moderate in Water (pH dependent) | Formulation stability |

| Appearance | Off-white crystalline solid (as HCl salt) | Solid-state handling |

Key Insight: At physiological pH (7.4), the molecule exists predominantly as a cation (protonated amine, neutral phenol). This cationic charge is essential for the electrostatic interaction with the conserved aspartate residue in monoamine receptors (e.g., Asp3.32 in Dopamine D2).

Synthetic Routes & Isolation

The most robust synthesis involves the construction of the aryl-pyridine bond followed by selective reduction. Direct coupling of piperidine is difficult due to regioselectivity issues; therefore, the pyridine precursor is preferred.

Synthesis Workflow (Catalytic Hydrogenation)

Precursor: 3-(2-Pyridyl)phenol or 2-(3-methoxyphenyl)pyridine (followed by demethylation).

Detailed Protocol (Step 3: Reduction)

Causality: Platinum oxide (Adams' catalyst) in acetic acid is chosen to ensure protonation of the pyridine nitrogen, which facilitates the reduction of the electron-deficient aromatic ring without reducing the electron-rich phenol ring (though phenol reduction is a risk, mild conditions prevent it).

-

Preparation: Dissolve 3-(2-pyridyl)phenol (1.0 eq) in Glacial Acetic Acid (0.1 M concentration).

-

Catalyst: Add PtO₂ (5-10 mol%).

-

Hydrogenation: Pressurize with H₂ (40-60 psi) in a Parr shaker.

-

Reaction: Agitate at Room Temperature for 12–24 hours. Monitor via TLC (Solvent: DCM/MeOH/NH₄OH 90:9:1).

-

Workup: Filter catalyst over Celite. Concentrate filtrate.

-

Purification: Neutralize residue with saturated NaHCO₃, extract with DCM. Convert to HCl salt for crystallization using Et₂O/HCl.

Analytical Characterization

To validate the identity of 3-(2-Piperidyl)phenol, researchers should look for specific NMR signatures that distinguish it from the pyridine precursor and the 3- or 4-piperidyl isomers.

-

¹H NMR (400 MHz, CD₃OD):

-

Aromatic Region: Four protons (multiplets, ~6.7–7.2 ppm). Look for the meta-substitution pattern.

-

Methine Chiral Center (H-2'): A distinct doublet of doublets (dd) around 3.5–3.8 ppm. This shift is characteristic of the proton alpha to the nitrogen and the phenyl ring.

-

Piperidine Ring: Multiplets from 1.5–3.2 ppm corresponding to the CH₂ groups.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Calculated m/z = 178.12.[1]

-

Fragmentation: Loss of NH₃ or ring contraction patterns may be observed.

-

Pharmacological Implications[4][5][6][7][8][9][10]

Structure-Activity Relationship (SAR)

In the context of dopaminergic agents (like 3-PPP), the position of the nitrogen relative to the phenol is critical for receptor subtype selectivity (D2 vs. D1).

-

3-PPP (Meta-N): Optimal for autoreceptor agonism.

-

2-Piperidyl (Ortho-N): The "shortened" distance between the aromatic centroid and the basic nitrogen restricts the conformational flexibility. This isomer is often used to probe the steric tolerance of the orthosteric binding pocket.

Biological Utility[5][9][11]

-

Receptor Probing: Used as a rigid scaffold to map the "rotameric switches" in GPCR activation.

-

Metabolite Standards: Often synthesized to verify metabolites of larger drugs containing the phenyl-piperidine moiety (e.g., opioids or dissociatives).

References

-

PubChem. 3-(piperidin-2-yl)phenol hydrochloride (Compound Summary). National Library of Medicine. [Link]

-

Hacksell, U., et al. (1981). N-Alkylated 3-(3-hydroxyphenyl)piperidines, a new class of dopamine agonists. Journal of Medicinal Chemistry. (Contextual reference for phenyl-piperidine synthesis). [Link]

- Ross, S. B., et al. (1980). Synthesis and pharmacology of 3-PPP enantiomers. European Journal of Pharmacology.

Sources

3-(2-Piperidyl)phenol CAS number and molecular weight

A Critical Scaffold for CNS-Active Ligand Design [1]

Executive Summary

3-(2-Piperidyl)phenol (also known as 3-(2-piperidinyl)phenol) represents a privileged structural motif in medicinal chemistry, particularly within the development of central nervous system (CNS) agents.[1][2] As a structural isomer of the widely studied 3-(3-hydroxyphenyl)piperidine (the core of the dopamine agonist 3-PPP), this compound offers a distinct topological vector for receptor binding.[1]

This technical guide provides a comprehensive analysis of 3-(2-Piperidyl)phenol, detailing its physicochemical properties, validated synthesis protocols, and critical characterization data.[1] It is designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.[1]

Physicochemical Datasheet

| Property | Specification |

| Chemical Name | 3-(2-Piperidinyl)phenol |

| Common Synonyms | 3-(2-Piperidyl)phenol; 2-(3-Hydroxyphenyl)piperidine |

| CAS Number (Free Base) | 859171-50-9 |

| CAS Number (HCl Salt) | 1896533-40-6 |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol (Free Base); 213.70 g/mol (HCl) |

| Exact Mass | 177.1154 |

| pKa (Predicted) | ~9.8 (Piperidine N), ~10.0 (Phenol OH) |

| LogP (Predicted) | 1.8 - 2.1 |

| Appearance | Off-white to pale yellow solid (typically hygroscopic as HCl salt) |

| Solubility | Soluble in MeOH, DMSO, Water (as HCl salt); Sparingly soluble in Et₂O |

Synthetic Methodology

The most robust route to 3-(2-Piperidyl)phenol involves the catalytic hydrogenation of its aromatic precursor, 3-(2-pyridyl)phenol.[1] This method ensures regioselective reduction of the nitrogen-containing ring while preserving the phenolic moiety.[1]

Reaction Pathway Visualization

Caption: Catalytic hydrogenation pathway converting the pyridine ring to a piperidine ring under acidic conditions.[1]

Detailed Protocol: Catalytic Hydrogenation

Objective: Synthesis of 3-(2-Piperidyl)phenol acetate/hydrochloride from 3-(2-pyridyl)phenol.

Reagents:

-

Substrate: 3-(2-Pyridyl)phenol (1.0 eq)[1]

-

Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) (0.05 eq) or 10% Pd/C (0.1 eq)[1]

-

Solvent: Glacial Acetic Acid (AcOH)[1]

-

Gas: Hydrogen (H₂)[1]

Step-by-Step Procedure:

-

Preparation: In a high-pressure hydrogenation vessel (Parr shaker), dissolve 3-(2-pyridyl)phenol (e.g., 5.0 g, 29.2 mmol) in glacial acetic acid (50 mL).

-

Note: Acetic acid serves a dual purpose: it acts as a solvent and protonates the pyridine nitrogen, activating the ring for reduction and preventing catalyst poisoning by the free amine.[1]

-

-

Catalyst Addition: Carefully add PtO₂ (330 mg, 1.45 mmol) under an inert atmosphere (Nitrogen or Argon purge).[1]

-

Hydrogenation: Seal the vessel, purge with H₂ three times, and pressurize to 50 psi (3.4 bar). Agitate at room temperature (20-25°C) for 12–24 hours.

-

Monitoring: Monitor reaction progress via LC-MS or TLC (System: DCM/MeOH/NH₄OH 90:9:1). The starting material (aromatic pyridine) will disappear, and a more polar spot (amine) will appear.[1]

-

-

Filtration: Once complete, depressurize the vessel and purge with Nitrogen.[1] Filter the reaction mixture through a pad of Celite® to remove the catalyst.[1] Wash the pad with methanol (20 mL).[1]

-

Isolation (Free Base): Concentrate the filtrate under reduced pressure to remove acetic acid. The residue is the acetate salt.[1]

-

Salt Formation (Optional but Recommended): Dissolve the free base in minimal ethanol and add 1.2 eq of HCl in dioxane/ether. Precipitate the hydrochloride salt by adding diethyl ether.[1] Filter and dry under vacuum.[1]

Characterization & Quality Control

Validating the identity of 3-(2-Piperidyl)phenol requires distinguishing it from its isomers (3- and 4-piperidyl).[1]

NMR Spectroscopy (¹H NMR, 400 MHz, CD₃OD)

-

Aromatic Region: The 3-substituted phenol pattern is preserved.[1][2] Look for a triplet (~7.1 ppm), a doublet (~6.8 ppm), a singlet (~6.7 ppm), and a doublet (~6.6 ppm).[1]

-

Piperidine Ring (Critical):

-

H-2 (Methine): A distinct doublet of doublets (dd) around 3.5–3.8 ppm .[1] This signal is diagnostic for the 2-substituted piperidine.[1] In 3- or 4-substituted isomers, the methine proton shifts significantly upfield or changes multiplicity.[1]

-

H-6 (Methylene adjacent to N): Multiplet around 3.0–3.2 ppm.[1]

-

Ring Methylenes: Multiplets in the 1.5–2.0 ppm range.[1]

-

Mass Spectrometry (ESI-MS)

-

[M+H]⁺: Calculated: 178.12; Observed: 178.1 m/z .[1]

-

Fragmentation: Loss of NH₃ or ring opening may be observed at higher collision energies.[1]

Applications in Drug Discovery

3-(2-Piperidyl)phenol serves as a versatile scaffold for "scaffold hopping" strategies.[1]

-

Opioid Receptor Ligands: The 3-hydroxyphenyl moiety mimics the Tyrosine residue critical for opioid receptor binding (similar to the pharmacophore in morphine).[1] The piperidine nitrogen provides the essential cationic interaction with Aspartate-147 in the µ-opioid receptor.[1]

-

NMDA Receptor Antagonists: Derivatives of 2-substituted piperidines (e.g., Ifenprodil analogs) often show selectivity for NMDA receptor subtypes (GluN2B).[1]

-

Chiral Resolution: The C2 position of the piperidine ring is a chiral center.[1] Enantioselective synthesis or chiral resolution (e.g., using Tartaric acid) allows for the exploration of stereospecific biological activity.[1]

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.[1][3]

-

Storage: Hygroscopic (especially as HCl salt).[1] Store under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation of the phenol or carbamate formation on the amine.[1]

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.[1]

References

-

Sigma-Aldrich. 3-(2-Piperidin-2-ylethyl)phenol Product Data (Reference for structural analogs). Retrieved from .[1]

-

PubChem. 3-(Piperidin-2-yl)phenol Hydrochloride Compound Summary. National Library of Medicine.[1] Retrieved from .[1]

-

Accela ChemBio. Product Datasheet: 3-(2-Piperidyl)phenol (CAS 859171-50-9).[1][2] Retrieved from .[1]

-

Wang, D., et al. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.[1][4] Nature Chemistry.[1][4] DOI: 10.1038/s41557-025-02008-2.[1][4] Retrieved from .[1][4]

-

ChemicalBook. 3-(2-Piperidyl)phenol Properties and Supplier Data. Retrieved from .[1]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 1932011-16-9,(3S,4S)-4-Fluorotetrahydrofuran-3-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 3-(Pyridin-2-yl)phenol | C11H9NO | CID 13417094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 3-(2-Piperidyl)phenol Receptor Binding: An In-Depth Technical Guide

Abstract

In the contemporary landscape of drug discovery and development, in silico methodologies provide a potent, cost-effective, and expedited pathway to predict and elucidate the interactions between small molecules and their biological targets. This technical guide delineates a comprehensive framework for the in silico modeling of the receptor binding profile of 3-(2-Piperidyl)phenol, a molecule of pharmacological interest owing to its structural motifs commonly found in centrally active agents. This document provides a systematic, in-depth workflow, commencing with the identification of putative biological targets and their structural preparation, through to the application of molecular docking, molecular dynamics simulations, and pharmacophore modeling. Each section is designed to provide not only a detailed procedural protocol but also the underlying scientific rationale, ensuring a self-validating system of inquiry. The integration of these computational predictions with a strategy for subsequent experimental validation is underscored as a critical paradigm for robust and reliable drug development.

Introduction: The Rationale for In Silico Investigation of 3-(2-Piperidyl)phenol

The 3-(2-Piperidyl)phenol scaffold is a privileged structure in medicinal chemistry, frequently associated with compounds targeting the central nervous system. The presence of a phenol group and a piperidine ring suggests potential interactions with a range of receptors, including but not limited to, dopamine and sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. Given the vast chemical space and the intricate nature of receptor-ligand interactions, in silico modeling serves as an indispensable tool to navigate this complexity.[1] By simulating these interactions at a molecular level, we can generate testable hypotheses regarding the binding affinity, selectivity, and mode of action of 3-(2-Piperidyl)phenol, thereby accelerating the path to lead optimization and candidate selection.[2]

This guide is structured to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous approach to the computational investigation of 3-(2-Piperidyl)phenol. We will explore a multi-faceted strategy, leveraging the strengths of various computational techniques to build a holistic understanding of its potential pharmacological profile.

Target Identification and Structural Preparation: Laying the Foundation

The success of any structure-based in silico study hinges on the accurate identification and preparation of the biological target. Based on the structural similarity of 3-(2-Piperidyl)phenol to known dopaminergic and sigma receptor ligands, we hypothesize that the human dopamine D3 receptor (D3R) and the human sigma-1 receptor (σ1R) are plausible targets.[3][4]

Acquisition of Receptor Structures

High-resolution crystal structures of our target receptors are essential for accurate modeling. These can be obtained from the RCSB Protein Data Bank (PDB). For this guide, we will utilize the following structures:

| Receptor | PDB ID | Resolution | Description |

| Human Dopamine D3 Receptor (D3R) | 3PBL | 2.89 Å | Complex with the antagonist eticlopride[5] |

| Human Sigma-1 Receptor (σ1R) | 5HK1 | 2.52 Å | In complex with the ligand PD144418[6] |

Experimental Protocol: Receptor Preparation

The raw PDB structures require meticulous preparation to ensure they are suitable for computational modeling. This process involves correcting structural anomalies and preparing the protein for the introduction of a novel ligand.

Step-by-Step Receptor Preparation Workflow:

-

Visualization and Initial Inspection:

-

Load the downloaded PDB file into a molecular visualization tool (e.g., PyMOL, UCSF Chimera).

-

Visually inspect the protein for any missing residues or gaps in the structure.

-

-

Removal of Non-essential Molecules:

-

Delete all water molecules, co-factors, and existing ligands from the PDB file. This is crucial as we aim to model the binding of our compound of interest in the active site.[7]

-

-

Addition of Hydrogen Atoms:

-

Add polar hydrogen atoms to the protein structure. This is a critical step as hydrogen bonds are fundamental to most protein-ligand interactions.[7]

-

-

Charge Assignment:

-

Assign appropriate atomic charges to the protein residues. For this, Kollman charges are a commonly used and reliable method for receptor preparation.[7]

-

-

Handling Missing Residues and Loops:

-

If any residues or loops are missing from the crystal structure, they can be modeled using homology modeling servers or specialized software modules. For the purpose of this guide, we will assume the downloaded structures are complete.

-

-

Output File Generation:

-

Save the prepared receptor structure in the PDBQT file format, which is required for AutoDock Vina.[8]

-

Below is a Graphviz diagram illustrating the receptor preparation workflow.

Ligand Preparation: Ensuring a Realistic Molecular Representation

The three-dimensional structure and chemical properties of the ligand, 3-(2-Piperidyl)phenol, must also be carefully prepared to ensure accurate simulation results.

Experimental Protocol: Ligand Preparation

-

2D to 3D Conversion:

-

Draw the 2D structure of 3-(2-Piperidyl)phenol using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Convert the 2D structure to a 3D conformation.

-

-

Energy Minimization:

-

Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy, and therefore, a more realistic conformation.[9]

-

-

Charge Calculation:

-

Calculate partial atomic charges for the ligand. Gasteiger charges are a common and effective method for this purpose.[7]

-

-

Torsional Degrees of Freedom:

-

Define the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand within the receptor's binding site.

-

-

Output File Generation:

-

Save the prepared ligand in the PDBQT file format.[8]

-

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[10] It employs a search algorithm to generate various binding poses and a scoring function to estimate the binding affinity for each pose.[10]

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Grid Box Generation:

-

Define the search space for the docking simulation by creating a grid box around the active site of the prepared receptor. The center and dimensions of the grid box should encompass the entire binding pocket.[8]

-

-

Configuration File Creation:

-

Create a configuration file (conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and the desired output file name.[8]

-

-

Running the Docking Simulation:

-

Execute AutoDock Vina from the command line, providing the configuration file as input.

-

-

Analysis of Docking Results:

-

The output will be a PDBQT file containing multiple binding poses of the ligand, ranked by their predicted binding affinities (in kcal/mol).

-

Visualize the top-ranked poses in a molecular graphics program to analyze the interactions between the ligand and the receptor. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[11]

-

Interpreting Docking Results

The primary outputs of a docking simulation are the binding affinity and the predicted binding pose. A more negative binding affinity score suggests a more favorable interaction.[11] Visual inspection of the binding pose is crucial to ascertain the plausibility of the predicted interactions with key active site residues.

Hypothetical Docking Results for 3-(2-Piperidyl)phenol:

| Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Dopamine D3 Receptor (3PBL) | -8.5 | Asp110, Ser192, Phe346 |

| Sigma-1 Receptor (5HK1) | -9.2 | Glu172, Tyr173, Trp164 |

Molecular Dynamics Simulations: Exploring the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the binding pose and a more refined estimation of binding free energy.[12]

Experimental Protocol: MD Simulation with GROMACS

-

System Preparation:

-

Take the top-ranked docked pose of the 3-(2-Piperidyl)phenol-receptor complex as the starting structure.

-

Place the complex in a simulation box of appropriate dimensions.

-

Solvate the system with a suitable water model (e.g., TIP3P).

-

Add ions to neutralize the system and mimic physiological salt concentrations.[13]

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes.

-

-

Equilibration:

-

Conduct a two-phase equilibration process:

-

NVT (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant.

-

NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) to ensure the correct density.

-

-

-

Production MD:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) to allow for the exploration of the conformational space of the complex.

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to assess the stability of the complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To monitor the stability of the protein backbone and the ligand's position over time.[14]

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the ligand and the receptor.[14]

-

-

The following Graphviz diagram illustrates the MD simulation workflow.

Binding Free Energy Calculations

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods can be employed to estimate the binding free energy from the MD trajectory.[15] These methods provide a more accurate estimation of binding affinity than docking scores alone.

Hypothetical Binding Free Energy Results for 3-(2-Piperidyl)phenol:

| Receptor | Method | ΔG_bind (kcal/mol) |

| Dopamine D3 Receptor (3PBL) | MM/PBSA | -45.7 ± 3.2 |

| Sigma-1 Receptor (5HK1) | MM/PBSA | -52.1 ± 4.5 |

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific biological target.[7] This can be done in a ligand-based or structure-based manner.

Experimental Protocol: Structure-Based Pharmacophore Modeling

-

Feature Identification:

-

Based on the stable interactions observed in the MD simulations of the 3-(2-Piperidyl)phenol-receptor complexes, identify the key chemical features responsible for binding. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.[5]

-

-

Hypothesis Generation:

-

Generate a 3D pharmacophore model that represents the spatial arrangement of these identified features.

-

-

Model Validation:

-

Validate the generated pharmacophore model by screening a database of known active and inactive compounds. A good model should be able to distinguish between these two sets with high accuracy.[7]

-

The following Graphviz diagram illustrates the pharmacophore modeling workflow.

Sources

- 1. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 2. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 3. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]

- 4. GROMACS Tutorials [mdtutorials.com]

- 5. rcsb.org [rcsb.org]

- 6. rcsb.org [rcsb.org]

- 7. Preparing the Receptor Files for Molecular Docking – The Inercial Blog [inercial.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 M pro - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06375E [pubs.rsc.org]

- 13. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 14. T020 · Analyzing molecular dynamics simulations — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 15. peng-lab.org [peng-lab.org]

The Piperidine Scaffold: A Comprehensive Technical Guide to its Alkaloids and Biological Significance

Abstract

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a recurring and vital structural motif in a vast array of natural products and synthetic pharmaceuticals. This prevalence is a testament to its unique conformational flexibility and its ability to engage in crucial interactions with diverse biological targets. This in-depth technical guide provides a comprehensive exploration of piperidine alkaloids, from their natural origins and biosynthetic pathways to their profound biological and pharmacological significance. We will delve into the molecular mechanisms underpinning their diverse activities, including their roles as anticancer, anti-inflammatory, and neuroactive agents. Furthermore, this guide offers detailed, field-proven methodologies for the isolation, characterization, and biological evaluation of these fascinating compounds, equipping researchers, scientists, and drug development professionals with the essential knowledge to navigate and innovate in this dynamic area of natural product chemistry and pharmacology.

The World of Piperidine Alkaloids: Classification and Natural Distribution

Piperidine alkaloids are a broad class of natural compounds chemically derived from piperidine. Their structural diversity is vast, and they are typically categorized based on their biosynthetic origins and the complexity of their molecular architecture.

The piperidine nucleus is biosynthesized in nature primarily from the amino acid L-lysine.[1] This precursor provides the core C5N building block that undergoes a series of enzymatic transformations, including decarboxylation, oxidation, and cyclization, to form the characteristic piperidine ring.[1][2] Two primary pathways from lysine have been identified, leading to the diverse array of piperidine alkaloid structures found in nature.[3]

These alkaloids are widely distributed throughout the plant kingdom, with notable concentrations in families such as the Piperaceae, Solanaceae, and Apiaceae.[1][4] Well-known examples include:

-

Piperine: The pungent principle in black pepper (Piper nigrum), responsible for its characteristic taste.[5]

-

Coniine: A highly toxic alkaloid found in poison hemlock (Conium maculatum), infamous for its historical use in executions.[6][7]

-

Lobeline: A constituent of Indian tobacco (Lobelia inflata), which has been investigated for its potential in smoking cessation.[8][9]

-

Cassine and Spectaline: Homologous piperidine alkaloids isolated from Senna spectabilis with demonstrated biological activities.[6]

The natural sources of these compounds are not limited to plants; piperidine alkaloids have also been identified in insects, such as the fire ant toxin solenopsin.[10]

Biological Significance and Pharmacological Potential

The structural diversity of piperidine alkaloids translates into a wide spectrum of biological activities, making them a fertile ground for drug discovery and development.[11][12][13]

Anticancer Activity

A significant body of research has highlighted the potent anticancer properties of piperidine alkaloids, particularly piperine.[11][14] These compounds exert their effects through a multi-targeted approach, influencing several key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Key Molecular Mechanisms:

-

Induction of Apoptosis: Piperine has been shown to induce programmed cell death in various cancer cell lines by modulating key signaling pathways, including STAT-3, NF-κB, and PI3K/Akt.[11] It can also trigger the intrinsic apoptotic pathway by increasing the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.[14]

-

Cell Cycle Arrest: Piperidine alkaloids can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Piperine, for example, can induce cell cycle arrest at the G0/G1 and S phases.[14]

-

Inhibition of Angiogenesis: The formation of new blood vessels is critical for tumor growth and metastasis. Piperine has been shown to inhibit angiogenesis by downregulating key signaling molecules.[14]

| Piperidine Alkaloid | Cancer Type | Key Molecular Targets/Pathways | Reference(s) |

| Piperine | Breast, Prostate, Lung, Colon | STAT-3, NF-κB, PI3K/Akt, JNK/p38-MAPK, Wnt/β-catenin | [11] |

| Matrine | Liver | Mst1-JNK pathway, ERK signaling pathway, PINK1/Parkin axis, PTEN/AKT pathway | [9][15] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Several piperidine alkaloids exhibit potent anti-inflammatory properties.

Key Molecular Mechanisms:

-

Inhibition of Pro-inflammatory Mediators: Piperine and other alkaloids from Piper nigrum can suppress the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6.[1][16]

-

Modulation of Inflammatory Signaling Pathways: The anti-inflammatory effects of these alkaloids are often mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[1] Additionally, some alkaloids can activate the Nrf2/HO-1 pathway, which plays a critical role in the cellular antioxidant and anti-inflammatory response.[2][16]

Neuropharmacological Effects

The piperidine scaffold is a common feature in many centrally acting drugs, and naturally occurring piperidine alkaloids have demonstrated a range of neuropharmacological activities.

-

Neuroprotection: Piperine has shown neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's.[17][18] Its antioxidant and anti-inflammatory properties are thought to contribute to these effects.[19]

-

Anticonvulsant Activity: Piperine has been investigated for its anticonvulsant properties, with studies suggesting it may modulate neurotransmitter systems and ion channels.[7]

-

Acetylcholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several piperidine alkaloids and their synthetic derivatives have been identified as potent AChE inhibitors.[5][20][21]

Mechanism of Action of Key Neuroactive Piperidine Alkaloids:

-

Coniine: This toxic alkaloid acts as an antagonist at nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, leading to muscular paralysis.[1][6][7][14] It causes a depolarizing neuromuscular blockade, similar to curare.[2][7]

-

Lobeline: The pharmacology of lobeline is complex. It acts as a ligand at various neuronal nicotinic acetylcholine receptor subtypes and also interacts with the vesicular monoamine transporter 2 (VMAT2), affecting the storage and release of dopamine.[8][9][22][23] This multifaceted activity has led to its investigation for treating drug addiction.[23]

Methodologies for the Study of Piperidine Alkaloids

The successful investigation of piperidine alkaloids relies on robust and well-validated experimental protocols. This section provides detailed methodologies for their extraction, isolation, characterization, and biological evaluation.

Extraction and Isolation

The choice of extraction method depends on the specific plant material and the chemical properties of the target alkaloids. A general and effective approach is acid-base extraction, which leverages the basic nature of alkaloids.

Step-by-Step Protocol for Acid-Base Extraction of Piperidine Alkaloids:

-

Sample Preparation: The plant material (e.g., dried leaves, seeds, or bark) is finely ground to increase the surface area for extraction.[24]

-

Defatting (Optional but Recommended): The powdered plant material is first extracted with a non-polar solvent like n-hexane or petroleum ether to remove lipids and other non-polar compounds that may interfere with subsequent steps.[25][26]

-

Alkaloid Extraction:

-

The defatted plant material is then extracted with an acidified polar solvent, typically methanol or ethanol mixed with a dilute acid (e.g., 1% HCl or acetic acid). This protonates the alkaloids, converting them into their salt forms, which are soluble in the polar solvent.

-

The extraction is usually performed using a Soxhlet apparatus or by maceration with agitation.[27]

-

-

Acid-Base Partitioning:

-

The alcoholic extract is concentrated under reduced pressure to remove the solvent.

-

The resulting residue is dissolved in an acidic aqueous solution (e.g., 0.1 N HCl) and partitioned with an immiscible organic solvent like dichloromethane or chloroform. The protonated alkaloids will remain in the aqueous layer, while neutral and weakly basic impurities will move to the organic layer, which is then discarded.[25]

-

The acidic aqueous layer is then made basic (pH 8-9) by the addition of a base, such as ammonium hydroxide.[25] This deprotonates the alkaloid salts, converting them back to their free base form.

-

The basic aqueous solution is then re-extracted with an organic solvent (e.g., dichloromethane or chloroform). The free base alkaloids will now partition into the organic layer.

-

-

Purification:

-

The organic extract containing the crude alkaloids is dried over anhydrous sodium sulfate and concentrated.

-

The crude alkaloid mixture can then be subjected to chromatographic techniques for the isolation of individual compounds. Column chromatography using silica gel is a common method.[25]

-

Diagram: General Workflow for Piperidine Alkaloid Extraction

Caption: A typical workflow for the extraction and isolation of piperidine alkaloids from plant material.

Characterization and Structural Elucidation

Once isolated, the structure of piperidine alkaloids is determined using a combination of spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for the separation, purification, and quantification of piperidine alkaloids.[8] Reversed-phase chromatography on a C18 column is commonly employed.[19][28] For alkaloids lacking a UV chromophore, pre-column derivatization with a UV-active reagent like 4-toluenesulfonyl chloride can be used.[29]

Example HPLC Protocol for Piperine Analysis:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[30]

-

Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v)[30]

-

Flow Rate: 1.0 mL/min[30]

-

Detection: UV at 343 nm[19]

-

Injection Volume: 20 µL

-

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the alkaloids, aiding in their identification.[6][26][31] Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of these compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for the complete structural elucidation of novel piperidine alkaloids. These techniques provide detailed information about the carbon-hydrogen framework of the molecule.[32]

Biological Activity Assays

A variety of in vitro assays are used to evaluate the biological significance of piperidine alkaloids.

3.3.1. Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic (cell-killing) effects of compounds on cancer cell lines.[10][22]

Step-by-Step MTT Assay Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the piperidine alkaloid for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[22]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

3.3.2. In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This simple and rapid assay is used to screen for anti-inflammatory activity. The ability of a compound to inhibit protein denaturation is correlated with its anti-inflammatory properties.[23][33]

Step-by-Step Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound (at various concentrations), egg albumin (as the protein source), and phosphate-buffered saline (PBS).[33]

-

Incubation and Denaturation: Incubate the mixture at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce protein denaturation.[33]

-

Absorbance Measurement: After cooling, measure the turbidity of the solution at 660 nm. A decrease in turbidity indicates inhibition of protein denaturation.

-

Data Analysis: Calculate the percentage of inhibition of protein denaturation compared to a control without the test compound. A known anti-inflammatory drug like diclofenac sodium can be used as a positive control.

3.3.3. Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to identify compounds that can inhibit the activity of AChE, a key target in Alzheimer's disease therapy. The Ellman's method is a widely used colorimetric assay for this purpose.[5]

Step-by-Step Protocol (Ellman's Method):

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (the substrate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a suitable buffer (e.g., phosphate buffer).[5]

-

Assay Procedure:

-

In a 96-well plate, add the buffer, DTNB, the test compound (at various concentrations), and the AChE enzyme solution.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

-

Kinetic Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the rate of color formation by monitoring the absorbance at 412 nm over time using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound and determine the IC50 value. Donepezil is a commonly used positive control.[5]

Diagram: Key Signaling Pathways Modulated by Piperine in Cancer

Caption: Piperine exerts its anticancer effects by modulating multiple signaling pathways.

Conclusion and Future Perspectives

Piperidine alkaloids represent a structurally diverse and biologically significant class of natural products. Their wide range of pharmacological activities, from potent anticancer and anti-inflammatory effects to complex neuropharmacological actions, underscores their potential as lead compounds in drug discovery. This guide has provided a comprehensive overview of their classification, natural sources, biosynthesis, and biological significance, along with detailed experimental protocols for their study.

The continued exploration of the vast chemical space of piperidine alkaloids, coupled with advancements in synthetic chemistry and a deeper understanding of their molecular mechanisms of action, will undoubtedly pave the way for the development of novel therapeutics for a wide range of human diseases. The methodologies outlined herein provide a solid foundation for researchers to contribute to this exciting and promising field.

References

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). PMC. Retrieved from [Link]

-

Lobeline. (n.d.). Wikipedia. Retrieved from [Link]

-

Pharmacology of lobeline, a nicotinic receptor ligand. (n.d.). PubMed. Retrieved from [Link]

-

Novel multifunctional pharmacology of lobinaline, the major alkaloid from Lobelia cardinalis. (n.d.). PMC. Retrieved from [Link]

-

A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer. (2025). PMC. Retrieved from [Link]

-

Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. (2012). ResearchGate. Retrieved from [Link]

-

A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse. (n.d.). PubMed. Retrieved from [Link]

-

What is the best method for isolation of a piperidine alkaloids from the defatted extract of plant ?. (2016). ResearchGate. Retrieved from [Link]

-

Conium maculatum. (n.d.). Wikipedia. Retrieved from [Link]

-

Coniine. (n.d.). ResearchGate. Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed. Retrieved from [Link]

-

(+)-Coniine. (n.d.). PubChem. Retrieved from [Link]

- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). [No valid URL found]

-

Separation of Lobeline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2024). [No valid URL found]

-

Coniine. (n.d.). Wikipedia. Retrieved from [Link]

-

Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. (2022). MDPI. Retrieved from [Link]

-

Cytotoxicity assay (MTT assay) for assessing the effects of natural... (n.d.). ResearchGate. Retrieved from [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). PMC. Retrieved from [Link]

-

Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022). PMC. Retrieved from [Link]

-

The primary process of piperidine alkaloid toward hepatic cancer. (A... (n.d.). ResearchGate. Retrieved from [Link]

-

The separation, micro-estimation and distribution of the alkaloids of hemlock (Conium maculatum L.). (n.d.). SciSpace. Retrieved from [Link]

-

Biosynthesis of the piperidine nucleus: The occurrence of two pathways from lysine. (1970). Phytochemistry. Retrieved from [Link]

- In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. (n.d.). [No valid URL found]

-

fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO. Retrieved from [Link]

-

Cell-Based Assays to Assess Neuroprotective Activity. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. (2019). PubMed Central. Retrieved from [Link]

-

Poison hemlock FHP / Conium maculatum PPH. (2020). ANSM. Retrieved from [Link]

-

Alkaloid Extraction Procedure Guide. (n.d.). Scribd. Retrieved from [Link]

-

Natural compounds and their molecular pathways leading to... (n.d.). ResearchGate. Retrieved from [Link]

-

Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). PubMed. Retrieved from [Link]

-

Alkaloid Extraction Methods. (n.d.). Lifeasible. Retrieved from [Link]

-

Development and Validation of an HPLC Method for the Determination of Lobeglitazone in Bulk and in Tablet Formulation. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved from [Link]

-

In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. (n.d.). PMC. Retrieved from [Link]

-

Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. (n.d.). PMC. Retrieved from [Link]

- Slide 1. (n.d.). [No valid URL found]

-

Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (n.d.). International Journal of Pharmaceutical Science Invention. Retrieved from [Link]

- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). [No valid URL found]

-

Biological activities of piperidine alkaloids. (n.d.). ResearchGate. Retrieved from [Link]

- A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). [No valid URL found]

-

Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. (2025). ResearchGate. Retrieved from [Link]

-

KEGG PATHWAY Database. (n.d.). Genome.jp. Retrieved from [Link]

- Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Male

Sources

- 1. researchgate.net [researchgate.net]

- 2. (+)-Coniine | C8H17N | CID 441072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Conium maculatum - Wikipedia [en.wikipedia.org]

- 7. Coniine - Wikipedia [en.wikipedia.org]

- 8. Lobeline - Wikipedia [en.wikipedia.org]

- 9. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. ajchem-a.com [ajchem-a.com]

- 14. Coniine [bionity.com]

- 15. medium.com [medium.com]

- 16. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tara.tcd.ie [tara.tcd.ie]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. ijpsi.org [ijpsi.org]

- 22. Novel multifunctional pharmacology of lobinaline, the major alkaloid from Lobelia cardinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Alkaloid Extraction - Lifeasible [lifeasible.com]

- 25. lobeline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 26. scribd.com [scribd.com]

- 27. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 28. pharmtech.com [pharmtech.com]

- 29. ansm.sante.fr [ansm.sante.fr]

- 30. researchgate.net [researchgate.net]

- 31. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 32. Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

Analytical methods for the quantification of 3-(2-Piperidyl)phenol

Introduction & Scope

3-(2-Piperidyl)phenol (also known as 2-(3-Hydroxyphenyl)piperidine or 3-PPP) is a critical pharmacophore scaffold found in various dopamine receptor agonists (e.g., Rotigotine analogues) and opioid receptor ligands. It typically exists as a degradation product, a synthetic intermediate, or a metabolite (N-desalkylated species) in biological matrices.

Analyzing 3-(2-Piperidyl)phenol presents a classic "zwitterionic-like" chromatographic challenge:

-

The Piperidine Moiety: A secondary amine (pKa

11.1) that is highly basic and prone to severe peak tailing due to interaction with residual silanols on silica-based columns. -

The Phenolic Moiety: A weak acid (pKa

9.8) that provides UV absorption but is susceptible to oxidation.

This guide details two distinct protocols: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for purity/stability testing, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace quantification in biological fluids.

Physicochemical Profile & Method Strategy

Understanding the molecule's behavior in solution is the prerequisite for robust method development.

| Property | Value / Characteristic | Analytical Implication |

| Molecular Weight | 177.24 g/mol | Monoisotopic Mass: 177.115 |

| pKa (Amine) | ~11.1 (Basic) | Positively charged at neutral/acidic pH. |

| pKa (Phenol) | ~9.8 (Acidic) | Neutral at acidic pH; Anionic at very high pH. |

| LogP | ~1.8 (Predicted) | Moderately lipophilic; suitable for Reversed-Phase LC. |

| UV Max | ~215 nm, ~275 nm | 275 nm is more selective; 215 nm is more sensitive. |

The "Amine Tailing" Problem: Standard C18 columns often fail with secondary amines because the protonated nitrogen interacts ionically with anionic silanol groups on the silica support.

-

Solution A (Low pH): Use pH < 3.0 to suppress silanol ionization.

-

Solution B (Ion Pairing): Add Triethylamine (TEA) or Trifluoroacetic acid (TFA) as a masking agent.

-

Solution C (Modern Phases): Use a "Base-Deactivated" or "Polar-Embedded" C18 column.

Protocol A: HPLC-UV for Purity & Stability Profiling

Objective: Quantify 3-(2-Piperidyl)phenol in bulk API or synthetic reaction mixtures (Range: 0.5 µg/mL – 100 µg/mL).

Chromatographic Conditions

-

System: Agilent 1290 Infinity II or equivalent HPLC/UHPLC.

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge BEH C18.

-

Why: These columns are double end-capped to minimize silanol interactions.

-

-

Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with dilute Phosphoric Acid).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temp: 30°C.

-

Detection: UV @ 275 nm (Reference 360 nm).

-

Injection Volume: 10 µL.

Gradient Program

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold (Elute salts) |

| 12.0 | 40 | 60 | Linear Gradient |

| 15.0 | 40 | 60 | Wash |

| 15.1 | 90 | 10 | Re-equilibration |

| 20.0 | 90 | 10 | End |

Standard Preparation

-

Stock Solution: Dissolve 10 mg of 3-(2-Piperidyl)phenol in 10 mL Methanol (1 mg/mL).

-

Working Standard: Dilute Stock 1:100 with Mobile Phase Initial (90:10 Buffer:ACN) to obtain 10 µg/mL.

-

Note: Always match the diluent to the initial mobile phase to prevent "solvent shock" peak distortion.

-

Protocol B: LC-MS/MS for Bioanalysis (Plasma/Tissue)

Objective: Quantify trace levels (LOD < 1 ng/mL) in plasma, mimicking Rotigotine metabolite analysis.

Mass Spectrometry Parameters (ESI+)

The secondary amine facilitates excellent ionization in positive mode.

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Precursor Ion (Q1): m/z 178.1 [M+H]⁺

-

Product Ions (Q3):

-

Quantifier: 84.1 (Piperidine ring cleavage).

-

Qualifier: 94.0 (Phenol fragment).

-

-

Spray Voltage: 3500 V.

-

Collision Energy (CE): Optimized to 25 eV (Quantifier) and 35 eV (Qualifier).

Sample Preparation: Solid Phase Extraction (SPE)

Protein precipitation (PPT) is often too dirty for trace amine analysis. Mixed-Mode Cation Exchange (MCX) SPE is the gold standard here because it locks onto the basic amine.

Workflow Visualization:

Figure 1: Mixed-Mode Cation Exchange (MCX) extraction protocol ensuring high recovery of the basic 3-(2-Piperidyl)phenol while removing neutral matrix components.

Troubleshooting & Scientific Insight

The "Ghost Peak" Phenomenon (Carryover)

Issue: Secondary amines are "sticky." You may see a peak in your blank injection after a high concentration standard. Mechanism: The analyte adsorbs to the metallic surfaces of the injector needle or valve stator. Solution:

-

Needle Wash: Use a strong organic/acidic wash (e.g., MeOH:ACN:H2O:Formic Acid 40:40:20:1).

-

System Passivation: Occasionally flush the LC system with 6N Nitric Acid (remove column first!) to re-passivate steel surfaces.

Peak Splitting

Issue: The peak appears as a doublet. Cause: Mismatch between the sample solvent and mobile phase. Solution: If your SPE eluate is 100% Methanol, and you inject it onto a high-aqueous mobile phase, the analyte precipitates or travels faster than the solvent front. Always evaporate and reconstitute in the starting mobile phase.

Validation Criteria (ICH M10)

To ensure the method is authoritative, it must pass these criteria:

| Parameter | Acceptance Criteria (Bioanalysis) |

| Linearity (r²) | > 0.995 using 1/x² weighting. |

| Accuracy | ±15% of nominal (±20% at LLOQ). |

| Precision (CV) | < 15% (< 20% at LLOQ). |

| Recovery | Consistent across low, medium, high QC (> 50% preferred).[2] |

| Matrix Effect | 0.8 – 1.2 (IS normalized). |

References

-

Cawello, W., et al. (2013). "Pharmacokinetics, Safety and Tolerability of Rotigotine Transdermal Patch in Healthy Japanese and Caucasian Subjects." Clinical Drug Investigation.

-

European Medicines Agency (EMA). (2022). "ICH guideline M10 on bioanalytical method validation." Committee for Medicinal Products for Human Use.

-

PubChem. (2025).[3] "Compound Summary: 3-(piperidin-2-yl)phenol." National Library of Medicine.

-

Zhou, G., et al. (2022).[1] "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization." Journal of Chromatographic Science.

Sources

Using 3-(2-Piperidyl)phenol in in vitro cell-based assays

Application Note: Functional Profiling of 3-(2-Piperidyl)phenol in CNS Drug Discovery

Executive Summary & Pharmacological Context

3-(2-Piperidyl)phenol (CAS: 1212832-85-3 / 1896533-40-6 for HCl) represents a "privileged scaffold" in neuropharmacology. Structurally, it consists of a phenol ring substituted at the meta-position with a piperidine ring attached via its C2 carbon. This specific geometry places it at the intersection of several major CNS-active pharmacophores:

-

Opioid Mimetics: The 3-hydroxyphenyl moiety mimics the Tyrosine-1 residue of endogenous enkephalins, a critical anchor for

- and -

Catecholamine Isosteres: It serves as a rigidified analog of phenylethylamines. Unlike the well-known dopamine autoreceptor agonist 3-PPP (which is a 3-piperidyl isomer), the 2-piperidyl attachment introduces a chiral center

to the nitrogen, structurally resembling the core of methylphenidate (Ritalin) and rotigotine precursors. -

NMDA Modulators: Phenyl-piperidine scaffolds are often investigated as GluN2B-selective NMDA antagonists (ifenprodil-like).

This guide provides a validated workflow for evaluating 3-(2-Piperidyl)phenol derivatives, focusing on receptor affinity , functional efficacy , and metabolic stability .

Experimental Workflow Strategy

The characterization of this scaffold requires a hierarchical approach to distinguish between transporter activity (DAT/NET) and receptor modulation (Opioid/Dopamine).

Figure 1: Hierarchical screening workflow for hydroxyphenyl-piperidine scaffolds.

Protocol A: Radioligand Binding Assay (Mu-Opioid Receptor)

Given the 3-hydroxyphenyl moiety, the highest probability target is the Mu-Opioid Receptor (MOR). This assay determines the affinity (

Principle: Competition binding using

Materials

-

Cell Line: CHO-K1-hMOR (stable transfection).

-

Radioligand:

-DAMGO (Specific Activity: ~50 Ci/mmol). -

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

, pH 7.4. -

Non-specific Binding (NSB) Control: Naloxone (10 µM).

-

Test Compound: 3-(2-Piperidyl)phenol (dissolved in DMSO, final assay concentration <1% DMSO).

Step-by-Step Methodology

-

Membrane Preparation: Harvest CHO-hMOR cells, homogenize in ice-cold Tris buffer, and centrifuge at 40,000

for 20 min. Resuspend pellet to a protein concentration of 5–10 µ g/well . -

Plate Setup: Use 96-well polypropylene plates.

-

Total Binding: Membrane + Buffer +

-DAMGO (1 nM). -

NSB: Membrane + Naloxone (10 µM) +

-DAMGO. -

Sample: Membrane + Test Compound (10

to 10

-

-

Incubation: Incubate for 60 minutes at 25°C. Equilibrium is critical for lipophilic scaffolds like piperidines.

-

Harvesting: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce binding to the filter) using a cell harvester.

-

Washing: Wash filters

with ice-cold Tris buffer. -

Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis

Calculate specific binding and fit data to a one-site competition model to derive

Protocol B: Functional Efficacy ([35S]GTP S Binding)

Binding does not distinguish agonists from antagonists. The 3-hydroxyphenyl-piperidine scaffold often yields partial agonists (like preclamol). The GTP

Materials

-

Membranes: CHO-hMOR or Rat Striatal Membranes.

-

Tracer:

S (non-hydrolyzable GTP analog). -

GDP: Guanosine diphosphate (essential to suppress basal binding).

Step-by-Step Methodology

-

Pre-Incubation: Incubate membranes (10 µg) with GDP (10 µM) and the Test Compound in assay buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl

, 10 µM GDP, pH 7.4) for 15 minutes at 25°C. -

Start Reaction: Add

S (0.1 nM final). -

Incubation: Incubate for 60 minutes at 30°C.

-

Termination: Filter through GF/B filters and count.

Interpretation

-

Agonist: Increases

binding > 10% above basal. -

Antagonist: No increase alone; inhibits DAMGO-induced binding.

-

Inverse Agonist: Decreases binding below basal (relevant for constitutively active receptors).

Data Summary Table: Expected Phenotypes

| Compound Class | Binding ( | GTP | Mechanistic Insight |

| Full Agonist (e.g., Morphine) | < 10 nM | > 90% | Full receptor activation. |

| 3-(2-Piperidyl)phenol | TBD | Partial (20-60%) | Hypothesis: Structural rigidity often limits conformational change, leading to partial agonism (stabilizing intermediate G-protein states). |

| Antagonist (e.g., Naloxone) | < 5 nM | ~0% | Blocks orthosteric site without activation. |

Protocol C: Metabolic Stability (Glucuronidation)

Phenolic compounds are prime targets for Phase II metabolism (UGT enzymes), which can rapidly render the drug inactive in vivo.

Why this matters: The "3-hydroxy" group is the pharmacophore anchor. If it gets glucuronidated, affinity is lost.

Methodology (Microsomal Stability)

-

System: Human Liver Microsomes (HLM) + Uridine 5'-diphospho-glucuronic acid (UDPGA) cofactor.

-

Reaction: Incubate 3-(2-Piperidyl)phenol (1 µM) with HLM (0.5 mg/mL) and UDPGA (2 mM) in phosphate buffer (pH 7.4).

-

Timepoints: 0, 5, 15, 30, 60 min.

-

Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Analysis: LC-MS/MS monitoring the parent mass (M+H) and the glucuronide adduct (+176 Da).

Structural Activity Relationship (SAR) Logic

Understanding the chemical space of this molecule is vital for optimization.

Figure 2: SAR Optimization strategies. Note that N-substitution is the primary lever for switching between opioid agonism and antagonism.

References

-

Receptor Binding Protocols

-

National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols.

-

-

Pharmacophore Insights

-

Zimmerman, D. M., et al. (1978). "Structural requirements for opioid receptor affinity in 3-phenylpiperidine derivatives." Journal of Medicinal Chemistry.

-

-

Dopaminergic Analogs (3-PPP context)

-

Hjorth, S., et al. (1981). "3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors." Psychopharmacology.

-

-

Metabolic Stability

-

Williams, J. A., et al. (2004). "Drug-drug interactions for UDP-glucuronosyltransferase substrates." Drug Metabolism Reviews.

-

Disclaimer: This Application Note is for research and educational purposes only. 3-(2-Piperidyl)phenol is a chemical intermediate and should be handled according to MSDS safety standards.

Application Notes & Protocols: 3-(2-Piperidyl)phenol as a Tool Compound in Neuroscience Research

Introduction

The 3-(hydroxyphenyl)piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with key targets in the central nervous system (CNS).[1] Specifically, this motif is integral to a vast number of ligands targeting opioid and dopamine receptors, making it fundamental to the development of analgesics and neuropsychiatric therapeutics.[2][3] Within this class, 3-(2-Piperidyl)phenol represents a foundational tool compound. Its structure, featuring a phenol group connected to the 2-position of a piperidine ring, presents a chiral center, leading to distinct enantiomers whose pharmacological activities can vary significantly—from agonist to antagonist at the same receptor.[4][5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the pharmacological context of 3-(2-Piperidyl)phenol and delivers detailed, field-proven protocols for its application in both in vitro receptor characterization and in vivo behavioral assessment. Our focus is not only on the procedural steps but on the underlying scientific rationale, ensuring robust and reproducible experimental outcomes.

Physicochemical Properties & Handling

Proper handling and preparation of a tool compound are paramount for experimental success. The properties of 3-(2-Piperidyl)phenol necessitate careful consideration of its storage and solubilization.

| Property | Value | Source |

| IUPAC Name | 3-(piperidin-2-yl)phenol | |

| Molecular Formula | C₁₁H₁₅NO | [6][7] |

| Molecular Weight | 177.24 g/mol | [6][7] |

| CAS Number (S-enantiomer) | 1212832-85-3 | [8] |

| Appearance | Typically an off-white to pale yellow solid | General |

| Solubility | Soluble in DMSO, Ethanol, Methanol. | General |

| Storage | Store at room temperature, desiccated. | [7] |

Handling Guidelines:

-

Weighing: Due to its potential potency, handle in a well-ventilated area or chemical fume hood. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Solubilization: For in vitro assays, prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions into aqueous assay buffers should ensure the final DMSO concentration is minimal (<0.5%) to avoid artifacts. For in vivo studies, the compound may be dissolved in a vehicle such as saline with a small percentage of a solubilizing agent like Tween 80 or Cremophor, depending on the required concentration and route of administration. Always perform a vehicle-only control group in parallel.

Pharmacological Profile & Mechanism of Action

The structure of 3-(2-Piperidyl)phenol strongly suggests interaction with G-protein coupled receptors (GPCRs), particularly opioid and dopamine receptors. The phenolic hydroxyl group is a critical pharmacophore for binding to opioid receptors, while the piperidine nitrogen acts as a protonatable amine, essential for interacting with an aspartate residue in the third transmembrane domain of most aminergic receptors.[3]

Based on extensive structure-activity relationship (SAR) studies of related compounds, 3-(2-Piperidyl)phenol and its N-substituted analogs can function as agonists, partial agonists, or antagonists.[2][5] For instance, studies on the closely related 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) show that its enantiomers have dramatically different effects on locomotor activity, mediated by distinct pre- and post-synaptic dopamine receptor interactions.[5] This underscores the critical importance of studying the stereoisomers of 3-(2-Piperidyl)phenol independently.

The primary mechanism for many ligands of this class involves the modulation of adenylyl cyclase activity via the Gαi/o subunit of the GPCR.

Figure 1: Postulated signaling pathway for agonist activity.

Application I: In Vitro Characterization via Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) and selectivity profile of 3-(2-Piperidyl)phenol at specific CNS receptors (e.g., mu-opioid, kappa-opioid, delta-opioid, or dopamine D2 receptors).

Causality and Principle: Radioligand binding assays are a powerful tool for quantifying the interaction between a ligand and a receptor.[9] This protocol describes a competitive binding experiment, where the ability of our unlabeled "cold" tool compound, 3-(2-Piperidyl)phenol, to displace a "hot" radiolabeled ligand of known high affinity and selectivity is measured. The concentration of 3-(2-Piperidyl)phenol that displaces 50% of the radioligand is the IC₅₀, which can then be converted to the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation, providing a true measure of affinity.[10]

Figure 2: Experimental workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Protocol

This protocol is optimized for determining the affinity at the mu-opioid receptor using [³H]DAMGO as the radioligand. It can be adapted for other receptors by choosing the appropriate radioligand and membrane source.

A. Reagents and Buffers

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4. Prepare fresh and keep on ice.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]DAMGO (specific activity ~40-60 Ci/mmol). Use at a final concentration near its Kₑ (~1-2 nM).

-

Non-Specific Binding (NSB) Ligand: Naloxone at a final concentration of 10 µM.

-

Membrane Preparation: CHO or HEK293 cells expressing the human mu-opioid receptor, or whole rat brain minus cerebellum homogenate.

B. Membrane Preparation [10][11]

-

Homogenize tissue or cell pellets in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl) using a Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh assay buffer and centrifuge again. This wash step is crucial for removing endogenous ligands.

-

Resuspend the final pellet in a small volume of assay buffer.

-

Determine the protein concentration using a standard method (e.g., BCA assay).[10]

-

Dilute the membranes to a final working concentration (e.g., 50-100 µg protein per well) in assay buffer.

C. Assay Procedure [10]

-

Set up the assay in a 96-well plate with a final volume of 250 µL per well.

-

Add the components in the following order:

-

50 µL of 3-(2-Piperidyl)phenol at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), buffer for "Total Binding" wells, or 10 µM Naloxone for "NSB" wells.

-

50 µL of [³H]DAMGO diluted in assay buffer.

-

150 µL of the diluted membrane preparation.

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[10]

-

Terminate the incubation by rapid vacuum filtration through a 0.3% PEI-presoaked GF/C filter mat using a 96-well cell harvester. This step must be fast to prevent dissociation of the ligand-receptor complex.

-

Wash the filters four times with 300 µL of ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter mats under a heat lamp or at 50°C for 30 minutes.[10]

-

Place the filters in scintillation vials or a sealed bag with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

D. Data Analysis

-

Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

-

Plot the percent specific binding against the log concentration of 3-(2-Piperidyl)phenol.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.

Application II: In Vivo Assessment via Locomotor Activity

Objective: To characterize the behavioral effects of 3-(2-Piperidyl)phenol (e.g., sedative, stimulant, or biphasic) by measuring spontaneous locomotor activity in rodents.[12]

Causality and Principle: Locomotor activity is a fundamental behavioral output that reflects the overall excitability of the CNS.[13] Compounds acting on dopamine and opioid systems potently modulate this behavior. Sedation or motor impairment often manifests as a decrease in activity, while stimulation results in an increase (hyperlocomotion).[5] Automated activity chambers equipped with infrared (IR) photobeams provide an unbiased, quantitative measure of horizontal and vertical movements over time.[12][13] This allows for the construction of a dose-response and time-course relationship for the compound's CNS effects.

Figure 3: Experimental workflow for a locomotor activity study.

Detailed Step-by-Step Protocol

A. Animals and Environment

-

Species: Male Sprague-Dawley rats (200-250 g) or C57BL/6J mice (20-25 g).[13]

-

Housing: Group-housed with a 12-hour light/dark cycle, with food and water available ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[13]

-

Acclimation: Animals should be acclimated to the facility for at least one week and to the testing room for at least 60 minutes before the experiment begins.

B. Compound Preparation and Administration

-

Vehicle: A common vehicle is 0.9% sterile saline containing 5% Tween 80. Prepare fresh.

-

Dosing Solution: Prepare solutions of 3-(2-Piperidyl)phenol at the desired doses (e.g., 1, 3, 10, 30 mg/kg). The choice of doses should be based on preliminary studies or literature on similar compounds.

-

Administration: Administer via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a volume of 5-10 mL/kg for rats or 10 mL/kg for mice.[13] The oral (p.o.) route can also be used.

C. Experimental Procedure [13]

-

Transport animals to the testing room and allow them to acclimate.

-

Place each animal individually into a locomotor activity chamber (e.g., 40 x 40 cm) and allow for a 30-60 minute habituation period. This allows baseline activity to decrease to a stable level.

-

After habituation, remove the animals, administer the injection (vehicle or compound), and immediately return them to the same chamber.

-

Record locomotor activity continuously for at least 60-120 minutes. Data is typically collected in 5-minute bins.

-

Key parameters to measure include:

-

Total Distance Traveled (Horizontal Activity)

-

Number of Rearing Events (Vertical Activity)

-

Time spent in the center vs. periphery of the arena (anxiolytic/anxiogenic effects)

-

D. Data Analysis

-

Time Course: Plot the mean activity counts for each group for each 5-minute time bin to visualize the onset and duration of the drug's effect.

-

Total Activity: Calculate the total activity counts over the entire session (or a specific portion, e.g., the first 60 minutes) for each animal.

-

Statistical Analysis: Compare the total activity between the different dose groups and the vehicle control using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test for multiple comparisons to control).[13] A p-value < 0.05 is typically considered significant.

| Group | Dose (mg/kg, i.p.) | N | Total Distance Traveled (m ± SEM) | Rearing Events (counts ± SEM) |

| Vehicle | 0 | 8 | 150.2 ± 12.5 | 85.6 ± 7.1 |

| 3-(2-Pip)-phenol | 1 | 8 | 145.8 ± 11.9 | 81.3 ± 6.8 |

| 3-(2-Pip)-phenol | 3 | 8 | 95.3 ± 9.8 | 50.1 ± 5.5 |

| 3-(2-Pip)-phenol | 10 | 8 | 40.7 ± 5.1 | 15.9 ± 3.2 |

Table 1: Example data summary for a locomotor activity study. *p<0.05, **p<0.01 vs. Vehicle.

References

- Pharmacology Discovery Services. (n.d.). Locomotor Activity, Rat.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.

-